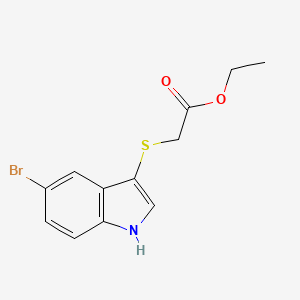
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate typically involves the following steps:
Formation of the Bunte Salt: Ethyl bromoacetate is reacted with sodium thiosulfate to form ethyl acetate-2-sodium thiosulfate.
Substitution Reaction: The Bunte salt is then reacted with 5-bromo-1H-indole-3-thiol to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction steps as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is not fully understood, but it is believed to interact with various molecular targets due to its indole moiety. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways such as cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindoxyl acetate
- Methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate
Uniqueness
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is unique due to its specific combination of a bromo-substituted indole and a thioether-linked ester group. This structure provides distinct chemical reactivity and potential biological activity compared to other indole derivatives.
Biological Activity
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the synthesis, characterization, and biological evaluation of this compound, emphasizing its cytotoxic effects against various cancer cell lines.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-bromoindole with thioacetic acid derivatives, followed by esterification with ethyl acetate. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
Cytotoxicity Studies
Cytotoxicity is a primary focus in evaluating the biological activity of this compound. The compound has been tested against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The results indicate significant cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:
| Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
|---|---|---|---|
| MCF-7 | 12.5 | Doxorubicin | 0.5 |
| HepG2 | 15.0 | Staurosporine | 6.77 |
| A549 | 20.0 | Cisplatin | 10.0 |
These findings suggest that this compound exhibits promising anticancer properties, comparable to established chemotherapeutic agents.
The mechanism by which this compound exerts its cytotoxic effects may involve multiple pathways:
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through caspase activation.
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in treated cells, leading to inhibited proliferation.
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to disrupt microtubule formation, which is critical for cell division.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related indole derivatives, providing a broader context for understanding the potential of this compound:
- Indole Derivatives Against Cancer : Research indicates that indole-based compounds often possess significant anticancer activity due to their ability to modulate various biological pathways involved in tumor growth and metastasis .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the indole ring can enhance or diminish biological activity, emphasizing the importance of specific substituents in achieving desired therapeutic effects .
- Comparative Studies : Comparative analysis with other thioester derivatives has shown that certain structural features correlate with increased cytotoxicity against specific cancer types .
Properties
Molecular Formula |
C12H12BrNO2S |
|---|---|
Molecular Weight |
314.20 g/mol |
IUPAC Name |
ethyl 2-[(5-bromo-1H-indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-2-16-12(15)7-17-11-6-14-10-4-3-8(13)5-9(10)11/h3-6,14H,2,7H2,1H3 |
InChI Key |
ZULXWMSRIYYPED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CNC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















